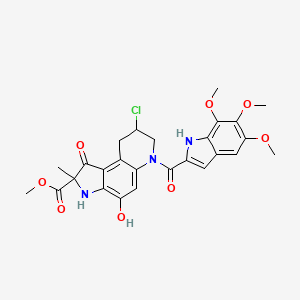

duocarmycin C1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Antitumor Properties

Duocarmycin C1 has been studied extensively for its potential as an antitumor agent. Key findings include:

- Efficacy in Cancer Models : Preclinical studies have demonstrated that this compound is effective against a variety of cancer types, including leukemia and solid tumors. Its ability to induce apoptosis in cancer cells has been documented through various assays that measure DNA fragmentation and cell viability .

- Resistance Models : Research indicates that this compound retains activity in multi-drug resistant models, making it a promising candidate for overcoming resistance mechanisms often seen in cancer therapies .

Development of Antibody-Drug Conjugates

One of the most significant advancements in the application of this compound is its incorporation into antibody-drug conjugates (ADCs). This approach enhances targeting specificity and reduces systemic toxicity:

- Targeted Delivery : By conjugating this compound with monoclonal antibodies, researchers aim to deliver the cytotoxic agent directly to tumor cells while sparing healthy tissues. This strategy has shown promise in preclinical studies, with several ADCs based on duocarmycin derivatives progressing to clinical trials .

- Clinical Trials : As of recent reports, over 15 duocarmycin-based ADCs are under investigation, with some receiving Fast-Track Designation for oncological applications. These ADCs leverage the potent cell-killing properties of duocarmycins while addressing pharmacokinetic and toxicological challenges associated with traditional chemotherapeutics .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other analogs within the duocarmycin family:

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Duocarmycin A | 0.00069 | HeLa S3 |

| Duocarmycin B1 | 0.035 | HeLa S3 |

| Duocarmycin B2 | 0.1 | HeLa S3 |

| This compound | 8.5 | HeLa S3 |

| Duocarmycin D2 | 20 | Various |

This table illustrates that while this compound is effective, it is less potent than some other analogs like duocarmycin A.

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

- Case Study 1 : In a study involving human lung carcinoma cells, treatment with this compound resulted in significant apoptotic effects at low concentrations, underscoring its potential as a therapeutic agent for lung cancer .

- Case Study 2 : Another study evaluated the use of duocarmycin-based ADCs in targeting colon cancer cells. The results showed that these conjugates could effectively reduce tumor size in preclinical models without significant toxicity to surrounding healthy tissue .

Analyse Des Réactions Chimiques

Structural Characteristics and Activation Mechanism

Duocarmycin C1 belongs to the halogenated seco-compounds (DUMB1, DUMB2, DUMC1, DUMC2) that lack the spirocyclopropylhexadienone moiety present in active duocarmycins like DSA and DUMA . Its structure comprises:

-

A DNA-binding indole subunit.

-

A halogenated seco-cyclopropane precursor.

Key Activation Pathway :

In aqueous environments, DUMC1 undergoes intracellular conversion to the active spirocyclopropylhexadienone structure. This transformation is critical for its cytotoxicity, as the closed cyclopropane form directly alkylates DNA .

DNA Alkylation Mechanism

DUMC1’s active form binds the DNA minor groove through:

-

Noncovalent interactions : Hydrophobic and van der Waals forces anchor the indole subunit in AT-rich regions .

-

Positioning : A subunit-linking amide orients the alkylating cyclopropane toward adenine N3 .

-

Covalent bond formation : The cyclopropane ring undergoes nucleophilic attack by adenine N3, forming a stable adduct .

Reaction Steps :

-

DNA binding : Driven by shape-selective recognition of AT-rich sequences (e.g., 5′-AAA) .

-

Conformational change : DNA binding induces twist in the linking amide, destabilizing the cyclopropane .

-

Alkylation : Adenine N3 attacks the least substituted carbon of the cyclopropane, forming a covalent bond .

Stability and Reactivity Trends

DUMC1’s reduced cytotoxicity compared to DUMB1/B2 correlates with its slower conversion to the active form . Hydrophobicity plays a critical role:

-

cLogP relationship : Higher hydrophobicity enhances DNA binding and alkylation efficiency .

-

Aqueous stability : DUMC1 degrades faster than DUMB analogs, reducing bioavailability .

| Parameter | Impact on DUMC1 Reactivity |

|---|---|

| Hydrophobicity (cLogP) | Linear correlation with −logIC₅₀ and alkylation efficiency |

| Halogen substituents | Modulate electron density, affecting cyclopropane reactivity |

Comparative Analysis with Other Duocarmycins

DUMC1’s unique properties stem from its halogenated seco-structure:

-

Lower potency : 80-fold less cytotoxic than DUMB2 due to slower activation .

-

Target specificity : Maintains AT-rich sequence preference but with reduced binding affinity compared to DSA .

Structural Modifications :

Implications for Therapeutic Development

While DUMC1 itself has limited clinical utility, its study informs the design of duocarmycin-based prodrugs:

-

Antibody-drug conjugates (ADCs) : Linking to antibodies improves tumor targeting .

-

Hybrid molecules : Combining DUMC1’s alkylation subunit with alternative DNA binders enhances specificity .

Challenges :

-

Balancing stability and reactivity for optimal pharmacokinetics .

-

Mitigating nonspecific toxicity due to adenine alkylation in healthy cells .

This synthesis of structural, mechanistic, and comparative data underscores this compound’s role as a model for understanding DNA alkylation dynamics and optimizing next-generation antitumor agents.

Q & A

Basic Research Questions

Q. What structural features of duocarmycin C1 are critical for its DNA alkylation activity, and how are these evaluated experimentally?

this compound’s activity stems from its cyclopropane-containing alkylation subunit and sequence-selective DNA minor groove binding. Key structural elements include the spirocyclopropyl cyclohexadienone electrophile and the curved indole system, which facilitate AT-rich DNA recognition and adenine-N3 alkylation . Experimental evaluation involves:

- NMR-based structural studies (e.g., NOE distance constraints and torsion angle analysis) to resolve DNA-adduct conformations .

- 32P end-labeled DNA alkylation assays to quantify sequence selectivity and efficiency .

- Enantiomer comparison using synthetic analogs to isolate stereochemical contributions to activity .

Q. What standardized assays are used to assess this compound’s biological activity and DNA interaction mechanisms?

- Cytotoxicity assays : IC50 determination in cancer cell lines (e.g., pM-level potency in AT-rich DNA-dependent models) .

- DNA alkylation profiling : Gel electrophoresis or mass spectrometry to identify alkylation sites (e.g., adenine-N3 in 5′-AAAAA-3′ sequences) .

- Solvolysis stability tests : Measuring the compound’s functional stability in aqueous buffers to correlate chemical reactivity with cellular potency .

Q. How do researchers validate the sequence selectivity of this compound in vitro?

- Competitive binding assays : Using AT-rich vs. GC-rich DNA duplexes to confirm preferential minor groove binding .

- High-resolution DNA footprinting : Mapping alkylation sites via primer extension or restriction enzyme cleavage .

- Comparative studies with analogs : Testing truncated or modified derivatives to isolate determinants of selectivity (e.g., C1 vs. duocarmycin SA) .

Advanced Research Questions

Propriétés

Formule moléculaire |

C26H26ClN3O8 |

|---|---|

Poids moléculaire |

544 g/mol |

Nom IUPAC |

methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |

InChI |

InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3 |

Clé InChI |

ILRQRCTVPANBBE-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC |

Synonymes |

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester duocarmycin C1 pyrindamycin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.